Octahydrocyclopenta[b]morpholine Octahydrocyclopenta[b]morpholine
Brand Name: Vulcanchem
CAS No.: 1018639-83-2
VCID: VC2811646
InChI: InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2
SMILES: C1CC2C(C1)OCCN2
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

Octahydrocyclopenta[b]morpholine

CAS No.: 1018639-83-2

Cat. No.: VC2811646

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Octahydrocyclopenta[b]morpholine - 1018639-83-2

Specification

CAS No. 1018639-83-2
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Standard InChI InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2
Standard InChI Key FVHPPCBSLJVBQR-UHFFFAOYSA-N
SMILES C1CC2C(C1)OCCN2
Canonical SMILES C1CC2C(C1)OCCN2

Introduction

Structural Characteristics and Chemical Identifiers

Basic Structure and Nomenclature

Octahydrocyclopenta[b]morpholine consists of a morpholine ring (containing one oxygen and one nitrogen atom in a six-membered ring) fused with a cyclopentane ring. The compound has several systematic names depending on the nomenclature system employed:

  • IUPAC Name: 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b] oxazine

  • Alternative Name: Octahydrocyclopenta[b] oxazine

The chemical structure inherently contains multiple stereogenic centers, leading to various stereoisomers that differ in their biological and chemical properties.

Molecular Properties and Identifiers

Table 1: Basic Chemical Properties of Octahydrocyclopenta[b]morpholine

PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
CAS Numbers (stereoisomers)1147181-72-3 (4aS,7aR)
1616435-00-7 (4aR,7aR)
1643811-34-0 (alternative)

The basic molecular framework remains consistent across all stereoisomers, containing 7 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in the molecular formula C₇H₁₃NO .

Stereochemistry and Isomeric Forms

(4aS,7aR)-Octahydrocyclopenta[b]morpholine

This isomer represents one of the most commonly referenced forms in chemical databases. Its structure is characterized by:

  • InChI: InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m0/s1

  • InChIKey: FVHPPCBSLJVBQR-NKWVEPMBSA-N

  • SMILES: C1C[C@H]2C@@HOCCN2

This stereoisomer presents a specific three-dimensional arrangement where the stereogenic centers have opposite configurations (S at 4a and R at 7a).

(4aR,7aR)-Octahydrocyclopenta[b]morpholine

The second notable stereoisomer differs in its stereochemical configuration:

  • InChI: InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m1/s1

  • InChIKey: FVHPPCBSLJVBQR-RNFRBKRXSA-N

  • SMILES: C1C[C@@H]2C@@HOCCN2

In this isomer, both stereogenic centers exhibit the R configuration, resulting in distinct chemical and potentially different biological properties.

Structure-Property Relationships

The stereochemical configuration directly impacts the three-dimensional shape of the molecule, which can significantly influence:

  • Binding affinity to biological targets

  • Reactivity patterns in chemical transformations

  • Physical properties, including solubility and crystallinity

These structure-property relationships make the precise stereochemical control during synthesis particularly important for applications in medicinal chemistry.

Synthesis and Characterization

Characterization Techniques

Proper characterization of octahydrocyclopenta[b]morpholine and its stereoisomers typically involves multiple analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • X-ray crystallography for absolute stereochemical determination

  • Mass spectrometry for molecular weight confirmation

  • Chiral HPLC for enantiomeric purity assessment

  • Infrared spectroscopy for functional group identification

These techniques collectively provide comprehensive confirmation of both structure and stereochemical purity.

Derivatives and Related Compounds

Carboximidamide Derivatives

One significant derivative documented in the literature is octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride:

Table 2: Properties of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride

PropertyValue
CAS Number1909319-60-3
Molecular FormulaC₈H₁₆ClN₃O
Molecular Weight205.68 g/mol

This derivative incorporates a carboximidamide functional group at the nitrogen position of the morpholine ring, significantly altering its chemical and potentially biological properties .

Position in Chemical Space and Structure-Activity Relationships

The morpholine scaffold in general has been studied within the context of chemical space analysis and diversity-oriented synthesis. Research indicates that morpholine-based compounds occupy specific regions in chemical space as determined by principal component analysis (PCA) .

Applications and Research Significance

Synthetic Versatility

The scaffold demonstrates synthetic versatility, allowing for:

  • Further functionalization at the nitrogen atom, as evidenced by the carboximidamide derivative

  • Potential for derivatization at various positions to create compound libraries

  • Use as a chiral building block in stereoselective synthesis

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